(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methanone
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Overview
Description
6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHANONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core substituted with methoxy and phenyl groups, as well as a nitrophenyl methanone moiety. Its molecular formula is C24H22N2O5, and it has a molecular weight of 418.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHANONE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline with 4-nitrobenzoyl chloride under basic conditions. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine-substituted compounds, and other substituted isoquinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, 6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHANONE is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-cancer agent, due to its ability to inhibit certain cellular pathways involved in cancer cell proliferation .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. It may also be used in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHANONE involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting enzymes involved in critical cellular processes, such as DNA synthesis and repair. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
(6,7-Dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)(2-fluorophenyl)methanone: Similar in structure but with a fluorophenyl group instead of a nitrophenyl group.
6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone: Similar core structure but with different substituents.
Uniqueness
What sets 6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHANONE apart is its combination of methoxy, phenyl, and nitrophenyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H22N2O5 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C24H22N2O5/c1-30-21-14-18-12-13-25(24(27)17-8-10-19(11-9-17)26(28)29)23(16-6-4-3-5-7-16)20(18)15-22(21)31-2/h3-11,14-15,23H,12-13H2,1-2H3 |
InChI Key |
DVRRLGLLBOCOHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OC |
Origin of Product |
United States |
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